1,1,2,2-Tétrachloroéthane-d2

Vue d'ensemble

Description

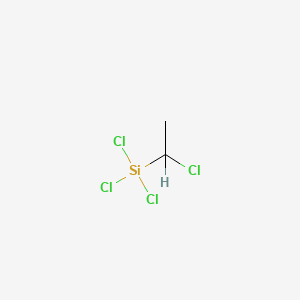

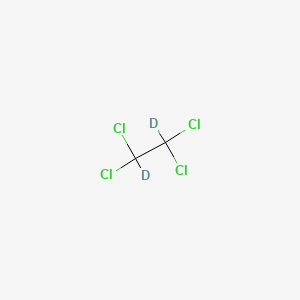

1,1,2,2-Tetrachloroethane-d2 is a variant of 1,1,2,2-Tetrachloroethane where all hydrogen atoms are replaced by deuterium . It is commonly employed as an NMR solvent .

Synthesis Analysis

1,1,2,2-Tetrachloroethane-d2 is synthesized by the addition of chlorine as a catalyst to acetylene; by chlorination of 1,2-dichloroethane; by catalytic chlorination of ethane; by direct oxychlorination/chlorination of ethylene . It is used as a solvent in the synthesis of cyclic olefin copolymer foam (COC), which is a super thermal insulation material in energy-management applications .

Molecular Structure Analysis

The molecular formula of 1,1,2,2-Tetrachloroethane-d2 is CDCl . It has an average mass of 169.862 Da and a monoisotopic mass of 167.903610 Da .

Chemical Reactions Analysis

1,1,2,2-Tetrachloroethane-d2 is used as a solvent in various applications. For instance, it is used in the synthesis of cyclic olefin copolymer foam (COC), a super thermal insulation material for energy-management applications .

Physical And Chemical Properties Analysis

1,1,2,2-Tetrachloroethane-d2 has a refractive index of 1.493 (lit.), a boiling point of 145-146 °C/737 mmHg (lit.), and a density of 1.62 g/mL at 25 °C (lit.) .

Applications De Recherche Scientifique

Solvant RMN

Le 1,1,2,2-Tétrachloroéthane-d2 est couramment utilisé comme solvant RMN (Résonance Magnétique Nucléaire) . La RMN est un outil puissant utilisé en chimie pour sonder la structure des molécules. Les atomes de deutérium du this compound le rendent particulièrement utile pour cette application, car ils n'interfèrent pas avec les signaux RMN de l'échantillon étudié.

Synthèse de matériaux d'isolation thermique supérior

Ce composé est utilisé dans la synthèse de la mousse de copolymère d'oléfine cyclique (COC), qui est un matériau d'isolation thermique supérior dans les applications de gestion de l'énergie . Les propriétés uniques du this compound en font un solvant idéal pour ce processus.

Détermination des composés intermédiaires

Le this compound est utilisé dans les mesures RMN pour déterminer divers composés intermédiaires . Cela est particulièrement utile dans les réactions chimiques complexes où plusieurs intermédiaires sont formés.

Recherche chimique

Le this compound est utilisé comme intermédiaire dans la recherche chimique . Il peut être utilisé dans la synthèse d'une large gamme de composés, ce qui en fait un outil polyvalent dans l'arsenal du chimiste.

Applications pharmaceutiques

Dans l'industrie pharmaceutique, le this compound est utilisé comme intermédiaire . Ses propriétés uniques le rendent utile dans la synthèse de divers composés pharmaceutiques.

Composés marqués isotopiquement

Le this compound est un exemple de composé marqué isotopiquement . Ces types de composés sont utilisés dans une variété d'applications de recherche, y compris les études de mécanismes réactionnels et de voies métaboliques.

Mécanisme D'action

Mode of Action

1,1,2,2-Tetrachloroethane-d2 can be rapidly and extensively absorbed from oral and inhalation exposure . In animal studies, the oral uptake was reported as 70-100% . It interacts with its targets, primarily the liver, causing various changes such as apoptosis of the liver tissue .

Biochemical Pathways

It is known that lipid peroxidation within the body is one of the main mechanisms leading to liver damage caused by 1,1,2,2-tetrachloroethane-d2 .

Pharmacokinetics

It is known that 1,1,2,2-tetrachloroethane-d2 can be rapidly and extensively absorbed from oral and inhalation exposure . This suggests that 1,1,2,2-Tetrachloroethane-d2 has high bioavailability.

Result of Action

The molecular and cellular effects of 1,1,2,2-Tetrachloroethane-d2’s action primarily manifest as damage to the liver . Symptoms of exposure can include nausea, dizziness, and even liver damage . Chronic exposure to high levels of 1,1,2,2-Tetrachloroethane-d2 can result in effects on the liver (jaundice and an enlarged liver), central and peripheral nervous system (headaches, tremors, dizziness, and drowsiness), and gastrointestinal effects (pain, nausea, vomiting, and loss of appetite) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,1,2,2-Tetrachloroethane-d2. For instance, most of the 1,1,2,2-Tetrachloroethane-d2 released to soil or land will evaporate back to the air . . This suggests that environmental conditions such as temperature and humidity could potentially influence the volatility and therefore the exposure risk of 1,1,2,2-Tetrachloroethane-d2.

Safety and Hazards

1,1,2,2-Tetrachloroethane-d2 is fatal in contact with skin or if inhaled . It is toxic to aquatic life with long-lasting effects . Chronic (long-term) inhalation exposure to 1,1,2,2-tetrachloroethane in humans results in jaundice and an enlarged liver, headaches, tremors, dizziness, numbness, and drowsiness .

Orientations Futures

Propriétés

IUPAC Name |

1,1,2,2-tetrachloro-1,2-dideuterioethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl4/c3-1(4)2(5)6/h1-2H/i1D,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFMBZIOSGYJDE-QDNHWIQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C([2H])(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10955299 | |

| Record name | 1,1,2,2-Tetrachloro(~2~H_2_)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33685-54-0 | |

| Record name | 1,1,2,2-Tetrachloroethane-d2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33685-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,2-Tetrachloro-(1,2-2H2)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033685540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,2,2-Tetrachloro(~2~H_2_)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2-tetrachloro-[1,2-2H2]ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.